Cas no 1797282-57-5 (N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide)

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazole-pyrimidine core linked to a piperidine carboxamide moiety. Its structural complexity confers selective binding properties, making it a candidate for pharmaceutical and agrochemical applications. The presence of the dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The triazole-pyrimidine scaffold offers stability and versatility in molecular interactions, while the piperidine ring contributes to conformational flexibility. This compound may exhibit bioactivity as a kinase inhibitor or antifungal agent, given its resemblance to known bioactive molecules. Its synthetic route allows for further derivatization, enabling structure-activity optimization for targeted applications.
N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide structure
1797282-57-5 structure
商品名:N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
CAS番号:1797282-57-5
MF:C18H17Cl2N7O
メガワット:418.279880285263
CID:5991844
PubChem ID:71810834

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
    • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
    • AKOS024569026
    • 1797282-57-5
    • F6456-0141
    • N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
    • インチ: 1S/C18H17Cl2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28)
    • InChIKey: UGVBTQDBBBITQG-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC(N3C=NC=N3)=NC=N2)CCC(C(NC2=CC=C(Cl)C(Cl)=C2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 417.0871636g/mol
  • どういたいしつりょう: 417.0871636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 534
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 88.8Ų

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6456-0141-20mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
20mg
$148.5 2023-05-20
Life Chemicals
F6456-0141-30mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
30mg
$178.5 2023-05-20
Life Chemicals
F6456-0141-100mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
100mg
$372.0 2023-05-20
Life Chemicals
F6456-0141-2mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6456-0141-5mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6456-0141-1mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6456-0141-75mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
75mg
$312.0 2023-05-20
Life Chemicals
F6456-0141-25mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
25mg
$163.5 2023-05-20
Life Chemicals
F6456-0141-3mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6456-0141-10mg
N-(3,4-dichlorophenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1797282-57-5 90%+
10mg
$118.5 2023-05-20

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide 関連文献

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamideに関する追加情報

Introduction to N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS No. 1797282-57-5)

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS No. 1797282-57-5, represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological activities.

The molecular structure of N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide incorporates several key pharmacophoric elements that are known to enhance binding affinity and selectivity towards biological targets. The presence of a 3,4-dichlorophenyl moiety suggests potential interactions with aromatic binding pockets in proteins, while the pyrimidin-4-yl and 1,2,4-triazol-1-yl substituents introduce additional layers of complexity that could modulate pharmacokinetic properties and therapeutic efficacy.

In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate multiple nitrogen-containing rings. These structures are often found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The combination of a pyrimidin-4-yl group with a 1,2,4-triazol-1-yl moiety in N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide positions it as a valuable scaffold for developing novel therapeutic agents.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3,4-dichlorophenyl group early in the synthetic pathway allows for selective functionalization at later stages, enabling the attachment of the and < strong > 1 , 2 , 4 - tri azo l - 1 - yl strong > substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the formation of carbon-nitrogen bonds critical to the compound's structure.

Evaluation of N-(< strong > 3 , 4 - dichlorophenyl strong >)-1-[6-(< strong > 1 , 2 , 4 - tri azo l - 1 - yl strong >)< strong > pyrimidin - 4 - yl strong >]piperidine- strong >carboxamide has revealed intriguing biological profiles in preclinical studies. Initial assays have demonstrated activity against various targets relevant to human diseases. Notably, the compound has shown promise in inhibiting kinases that are implicated in cancer progression. The dual functionality provided by the < strong > pyrimidin - 4 - yl strong > and < strong > 1 , 2 , 4 - tri azo l - 1 - yl strong > moieties appears to contribute to its ability to interact with these enzymes effectively.

The pharmacological properties of N-(< strong > 3 , 4 - dichlorophenyl strong >)-1-[6-(< strong > 1 , 2 , 4 - tri azo l - 1 - yl strong >)< strong > pyrimidin - 4 - yl strong >]piperidine- strong >carboxamide are further enhanced by its solubility profile and metabolic stability. These characteristics are crucial for ensuring that the compound can reach its target sites within the body and maintain efficacy over time. Computational modeling studies have been instrumental in predicting how this compound might bind to its intended receptors or enzymes.

In light of recent advancements in drug development methodologies, N-(< strong > 3 , 4 - dichlorophenyl strong >)-1-[6-(< strong > 1 , 2 , 4 - tri azo l - 1 - yl strong ><)>< string >> pyrimidin>">">">">">">">">">">">">"> carboxamide holds significant potential as a lead compound for further optimization. Researchers are exploring various derivatives to enhance potency while minimizing side effects. The flexibility offered by the piperidine ring allows for structural modifications that could improve pharmacokinetic profiles without compromising biological activity.

The integration of high-throughput screening technologies has accelerated the process of identifying promising candidates like N-(< string >>3,< string >> string >>string >>string >>string >>string >>string >>string >>string >>string >>string >>string>>),>>>,>>>,>>>,>>>,>>>,>>>,>>>,>>>,>>>,>>>,>>>),>>>),>>>),>>>),>>>),>>>),>>>),>>>),>>>),>>>),>>>). This approach enables rapid assessment of thousands of compounds against multiple disease targets simultaneously. Preliminary data suggest that N-(< string >>>) may exhibit broad-spectrum activity against several druggable targets.

Ongoing research is also focused on understanding how environmental factors might influence the behavior of this compound within biological systems. Studies are being conducted to assess its interaction with metabolizing enzymes and transporters responsible for drug disposition. Such insights are critical for predicting clinical outcomes and optimizing dosing regimens.

< p>The development pipeline for N-(< string >>>) is expected to progress rapidly as additional data become available from both preclinical and clinical trials . Collaborative efforts between academic institutions , pharmaceutical companies , and regulatory agencies will be essential in bringing this promising therapeutic agent from bench to market . The unique combination of structural features makes it an attractive candidate for further investigation across multiple therapeutic areas .

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